Product packaging for Fmoc-D,L-hlys(Boc)(Cat. No.:CAS No. 1434054-86-0)

Fmoc-D,L-hlys(Boc)

Cat. No.: B3240418
CAS No.: 1434054-86-0
M. Wt: 482.6 g/mol
InChI Key: CLFMIWUWBOOJLY-UHFFFAOYSA-N
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Description

Fmoc-D,L-hlys(Boc) (CAS: 1434054-86-0) is a racemic, orthogonally protected lysine derivative extensively used in peptide synthesis and supramolecular materials. Its molecular formula is C27H34N2O6, with a molecular weight of 482.57 g/mol and a purity of ≥97% . The compound features dual protection:

  • Fmoc (9-fluorenylmethoxycarbonyl) at the α-amino group for acid-labile deprotection.
  • Boc (tert-butyloxycarbonyl) at the ε-amino group for base-sensitive cleavage.

This dual protection enables sequential deprotection strategies, making it ideal for solid-phase peptide synthesis (SPPS) and the design of stimuli-responsive hydrogels .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34N2O6 B3240418 Fmoc-D,L-hlys(Boc) CAS No. 1434054-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFMIWUWBOOJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D,L-hlys(Boc) typically involves the reaction of D,L-homolysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O]. The reaction conditions generally include:

Industrial Production Methods

Industrial production of Fmoc-D,L-hlys(Boc) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of D,L-homolysine are reacted with Fmoc-OSu and (Boc)2O under controlled conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D,L-hlys(Boc) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Fmoc-D,L-hlys(Boc) is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under mild basic conditions, enabling the sequential addition of amino acids to form peptides. This method has been employed to create various biologically active peptides, including those with therapeutic properties.

Case Study : A study demonstrated the synthesis of antimicrobial peptides using Fmoc-D,L-hlys(Boc), which showed significant activity against Candida albicans biofilms, highlighting its potential in antifungal therapies .

Drug Delivery Systems

The amphiphilic nature of Fmoc-modified peptides facilitates their use in drug delivery systems. These peptides can self-assemble into nanoparticles that encapsulate therapeutic agents, improving their stability and bioavailability.

Data Table: Drug Delivery Applications

Study ReferenceApplicationResults
Dexamethasone deliveryEnhanced therapeutic efficacy in allergic inflammation models
Nanocarrier developmentImproved targeting and reduced systemic side effects

Biomaterials Development

Fmoc-D,L-hlys(Boc) contributes to the creation of biomaterials with tailored mechanical properties. Its ability to form hydrogels and other structures makes it suitable for tissue engineering and regenerative medicine.

Case Study : Research on cyclic peptide polymers showed that incorporating Fmoc-modified amino acids resulted in materials with high toughness and elasticity, outperforming natural spider silk .

Mechanistic Insights

The unique properties of Fmoc-D,L-hlys(Boc) stem from its structural characteristics:

  • Self-Assembly : The Fmoc group promotes π-π stacking interactions, leading to organized structures beneficial for biomaterials.
  • Hydrophobicity : The hydrophobic nature of the Fmoc moiety enhances interactions with lipid membranes, facilitating drug delivery applications .

Challenges and Future Directions

Despite its advantages, several challenges remain:

  • Stability : The stability of Fmoc-protected compounds can be affected by environmental factors.
  • Scalability : Large-scale production of peptides using this compound requires optimization to ensure yield and purity.

Future research may focus on overcoming these challenges through novel synthetic strategies or alternative protecting groups that offer enhanced stability while maintaining functionality.

Mechanism of Action

The mechanism of action of Fmoc-D,L-hlys(Boc) primarily involves its role as a protecting group in peptide synthesis:

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Comparisons

Key structural analogs and their properties are summarized in Table 1.

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
Fmoc-D,L-hlys(Boc) 1434054-86-0 C27H34N2O6 482.57 Racemic mixture; ε-Boc, α-Fmoc
Fmoc-Lys(Boc)-OH 71989-26-9 C26H32N2O6 468.5 L-stereoisomer; ε-Boc, α-Fmoc
Fmoc-α-Me-D-Lys(Boc)-OH 1315449-94-5 C27H34N2O6 482.57 α-Methyl substitution; D-stereoisomer
Fmoc-L-Lys(Boc)-Gly-OH N/A C28H35N3O7 525.6 Dipeptide; ε-Boc, α-Fmoc, C-terminal Gly

Key Observations :

  • Stereochemical Impact : Fmoc-D,L-hlys(Boc) exhibits racemic properties, while Fmoc-Lys(Boc)-OH is enantiomerically pure (L-form). Racemic mixtures can influence self-assembly kinetics and hydrogel transparency .
Deprotection Kinetics
  • Fmoc Removal : Piperidine (20% in DMF) cleaves Fmoc groups within 10–30 minutes across analogs .
  • Boc Cleavage : Requires trifluoroacetic acid (TFA), with reaction times varying by solvent. For example, Fmoc-T20 fragments (similar Boc-protected analogs) show complete deprotection in 120 minutes with 2% TFA in DCM .

Self-Assembly and Gelation Properties

Gelation Performance (Table 2)
Compound Minimum Gelation Concentration (MGC) Storage Modulus (G') Key Driving Forces
Fmoc-D,L-hlys(Boc) 1–5% (w/v) in toluene/chlorinated solvents 10–100 kPa Hydrogen bonding (amide/urethane)
Fmoc-Lys(Boc)-OH Not reported N/A N/A
Fmoc-FF/Fmoc-D hydrogels 0.5–2% (w/v) in aqueous buffers 1–10 kPa π-π stacking and hydrophobic interactions

Key Findings :

  • Fmoc-D,L-hlys(Boc) forms thermally reversible gels with nanofiber networks (diameter: 50–200 nm) .

Hydrolysis and Stability

Anhydride Hydrolysis Kinetics
  • Fmoc-D/L-hlys(Boc) : Exhibits negative feedback hydrolysis in assembled states. At >3 mM fuel concentrations, hydrolysis rate constants (k5) slow by two orders of magnitude due to anhydride shielding within supramolecular assemblies .
  • Fmoc-E (Glutamic Acid Derivative) : Shows similar assembly-driven hydrolysis inhibition but requires higher fuel concentrations (>5 mM) for stabilization .

Table 3: Comparative Physicochemical Properties

Property Fmoc-D,L-hlys(Boc) Fmoc-Lys(Boc)-OH Fmoc-α-Me-D-Lys(Boc)-OH
Molecular Weight 482.57 468.5 482.57
Solubility (DMF) >50 mM >50 mM >50 mM
HPLC Retention Time 19.7 min (C18) 15–70% gradient Similar to Fmoc-D,L-hlys

Table 4: Gelation and Stability Metrics

Metric Fmoc-D,L-hlys(Boc) Fmoc-FF/Fmoc-D Hybrid
MGC (w/v) 1–5% 0.5–2%
Gelation Time 10–30 minutes 5–15 minutes
Thermal Reversibility Yes (60–80°C) Yes (50–70°C)

Biological Activity

Fmoc-D,L-hlys(Boc), a derivative of lysine, is widely utilized in peptide synthesis and drug development due to its unique structural properties. This compound, characterized by the presence of both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, facilitates the formation of peptides with enhanced biological activity. This article explores the biological activity of Fmoc-D,L-hlys(Boc) through various studies, applications, and case analyses.

  • Molecular Formula : C27H34N2O6
  • Molecular Weight : 482.569 g/mol
  • CAS Number : 194718-17-7
  • Melting Point : 128-131 °C

Biological Applications

Fmoc-D,L-hlys(Boc) serves multiple roles in biological research and therapeutic applications:

  • Peptide Synthesis : It acts as a versatile building block in solid-phase peptide synthesis (SPPS), enabling researchers to construct complex peptides with high purity and yield .
  • Drug Development : The compound is crucial in developing peptide-based therapeutics, allowing modifications that enhance biological activity and stability .
  • Bioconjugation : It is employed in bioconjugation techniques for attaching peptides to biomolecules, essential for targeted drug delivery systems .
  • Protein Engineering : Fmoc-D,L-hlys(Boc) aids in designing modified proteins, facilitating studies on protein interactions and functions critical for understanding biological processes .

Study 1: Peptide Binding Affinity

A study investigated the binding preferences of bromodomains using peptides containing acetylated homolysine. The results indicated that bromodomains exhibited distinct binding patterns, with one showing similar efficiency for acetylated homolysine as for native acetyl-lysine substrates. This highlights the potential of modified lysine derivatives in probing protein interactions .

Study 2: Therapeutic Applications

Research on nanoparticles incorporating Fmoc-D,L-hlys(Boc) demonstrated improved drug action in targeted therapies. For instance, a study on mitochondria-targeting gold nanostars co-encapsulated with doxorubicin showed enhanced efficacy in tumor targeting through the use of cationic peptides derived from lysine .

Research Findings

Study Findings Implications
Rehkopf et al. (2022)Acetylated homolysine binds effectively to bromodomainsSuggests potential for designing inhibitors targeting protein-protein interactions
Nanocarrier Study (2016)Enhanced delivery of doxorubicin using modified lysine peptidesIndicates improved therapeutic outcomes in cancer treatment
Protein Interaction ResearchModified peptides show varied affinities for target proteinsHighlights the importance of chemical modifications in peptide design

Q & A

Q. What are the recommended methods for characterizing the purity and structural integrity of Fmoc-D,L-hlys(Boc) in peptide synthesis?

To ensure accurate characterization, use a combination of analytical techniques:

  • HPLC : Monitor purity (>95% by reverse-phase HPLC) and retention time consistency .
  • Mass Spectrometry (MS) : Confirm molecular weight (482.57 g/mol for Fmoc-D,L-hlys(Boc)) and detect side products .
  • NMR : Verify Boc and Fmoc protective group integrity via characteristic proton shifts (e.g., tert-butyl groups at ~1.4 ppm) .
  • FTIR : Assess functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for Boc and Fmoc) .
    Note: Cross-reference results with synthetic protocols to identify deviations, such as incomplete deprotection or racemization .

Q. How can researchers optimize solubility and stability of Fmoc-D,L-hlys(Boc) in experimental setups?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Avoid aqueous solutions at extreme pH (<4 or >8) to prevent premature deprotection .
  • Temperature Control : Store lyophilized compounds at −20°C and dissolve at room temperature to minimize hydrolysis .
  • Additives : Include 0.1% TFA in buffers to stabilize Boc groups during HPLC analysis .

Q. What experimental protocols are critical for synthesizing Fmoc-D,L-hlys(Boc)-containing peptides via solid-phase synthesis?

  • Resin Loading : Use Trityl-chloride resin with Fmoc-protected amino acids to ensure efficient coupling (e.g., 1.55 mmol/g loading capacity) .
  • Coupling Conditions : Activate Fmoc-D,L-hlys(Boc) with HBTU/DIPEA in DMF for 1–2 hours per coupling cycle .
  • Deprotection : Remove Fmoc groups with 20% piperidine/DMF (2 × 5 min) while retaining Boc protection .

Advanced Research Questions

Q. How do structural modifications (e.g., Boc/Fmoc groups) influence the self-assembly behavior of Fmoc-D,L-hlys(Boc) in supramolecular systems?

  • Hydrophobicity-Driven Assembly : The Boc group increases hydrophobicity (log P > 2.8), promoting stable hydrogel formation at pH 4–5. Use rheology to monitor gel modulus (e.g., power-law exponent ~1.4 for Fmoc-dipeptides) .
  • pH Sensitivity : Glucono-δ-lactone (GdL) can trigger controlled pH reduction, enabling time-resolved analysis of assembly kinetics via HPLC or fluorescence spectroscopy .
  • Contradiction Alert : Some studies report syneresis (water expulsion) in less hydrophobic derivatives (log P < 2.8), necessitating empirical validation of gel stability under varying conditions .

Q. How can researchers resolve discrepancies in kinetic data for Fmoc-D,L-hlys(Boc) reactions (e.g., coupling efficiency vs. side reactions)?

  • Model Validation : Compare experimental HPLC data (e.g., concentration profiles at 10 mM precursor) with kinetic models accounting for fuel concentration and temperature (e.g., interpolated 3D/2D plots) .
  • Error Sources : Investigate side reactions (e.g., diketopiperazine formation) using LC-MS or MALDI-TOF. Adjust coupling times or activation reagents (e.g., switch from HBTU to Oxyma) .
  • Statistical Analysis : Use ANOVA to assess reproducibility across batches (n ≥ 3) and identify outliers .

Q. What strategies mitigate racemization risks during Fmoc-D,L-hlys(Boc) incorporation into chiral peptide sequences?

  • Coupling Optimization : Use low-temperature (0–4°C) coupling with HOBt/DIC to minimize racemization .
  • Chiral Purity Validation : Employ chiral HPLC with a Crownpak CR(+) column to resolve D/L enantiomers .
  • Theoretical Guidance : Calculate activation energy barriers for racemization using DFT simulations to predict stability under specific conditions .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility of Fmoc-D,L-hlys(Boc)-based studies?

  • Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry: Report reagent sources, purity (>97%), and synthesis steps in detail (e.g., molar ratios, reaction times) .
  • Data Archiving : Share raw HPLC/MS datasets and kinetic model parameters in supplementary materials .
  • Peer Review : Pre-submission validation by collaborators to identify protocol ambiguities .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Fmoc-D,L-hlys(Boc) studies?

  • Nonlinear Regression : Fit dose-response curves (e.g., fuel concentration vs. reaction rate) using the Hill equation or Michaelis-Menten models .
  • Meta-Analysis : Combine data from multiple studies (e.g., gel modulus vs. hydrophobicity) using random-effects models to account for heterogeneity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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